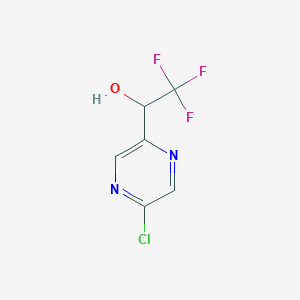

1-(5-Chloropyrazin-2-yl)-2,2,2-trifluoroethanol

Description

1-(5-Chloropyrazin-2-yl)-2,2,2-trifluoroethanol is a fluorinated aromatic alcohol featuring a pyrazine ring substituted with a chlorine atom at the 5-position and a 2,2,2-trifluoroethanol (-CF₃CH₂OH) group. The trifluoroethanol moiety enhances its polarity and hydrogen-bonding capacity, making it valuable in pharmaceutical synthesis and chiral separations . Its physicochemical properties, such as higher boiling point and water miscibility compared to ethanol, are attributed to the strong electron-withdrawing effect of the -CF₃ group .

Properties

IUPAC Name |

1-(5-chloropyrazin-2-yl)-2,2,2-trifluoroethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClF3N2O/c7-4-2-11-3(1-12-4)5(13)6(8,9)10/h1-2,5,13H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHCSEARKBLANNX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CC(=N1)Cl)C(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClF3N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Chloropyrazin-2-yl)-2,2,2-trifluoroethanol typically involves the reaction of 5-chloropyrazine with trifluoroethanol under specific conditions. One common method includes the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the trifluoroethanol, followed by nucleophilic substitution at the 2-position of the pyrazine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(5-Chloropyrazin-2-yl)-2,2,2-trifluoroethanol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form different alcohol derivatives.

Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are commonly employed.

Substitution: Nucleophiles like sodium azide or thiourea can be used in the presence of a suitable solvent like dimethylformamide (DMF).

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of various alcohol derivatives.

Substitution: Formation of substituted pyrazine derivatives.

Scientific Research Applications

1-(5-Chloropyrazin-2-yl)-2,2,2-trifluoroethanol has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(5-Chloropyrazin-2-yl)-2,2,2-trifluoroethanol involves its interaction with specific molecular targets. The trifluoroethanol group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. The chlorine atom and pyrazine ring can interact with various enzymes and receptors, potentially modulating their activity and leading to desired biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

Chlorinated vs. Brominated Derivatives

- 1-(5-Bromopyridin-2-yl)-2,2,2-trifluoroethanol (CAS: 917397-92-3): Replacing chlorine with bromine increases molecular weight (256.02 g/mol vs. 225.59 g/mol for amino-chlorophenyl analogues) and alters lipophilicity. Bromine’s larger atomic radius may enhance steric effects in binding interactions .

- 1-(2-Bromophenyl)-2,2,2-trifluoroethanol (CAS: 394203-55-5): The ortho-bromo substitution on a phenyl ring (vs.

Amino-Substituted Analogues

- 1-(5-Amino-2-chlorophenyl)-2,2,2-trifluoroethanol (CAS: MFCD30833335): The amino group introduces hydrogen-bonding donors, increasing solubility in polar solvents. This derivative is marketed as a life science reagent but lacks published biological data .

Nitro-Substituted Derivatives

- 1-(5-Chloro-2-nitrophenyl)-2,2,2-trifluoroethanone (CAS: 1417546-04-3): The ketone group (vs. alcohol) eliminates hydrogen-bonding capacity, reducing interaction with chiral selectors in chromatography. This compound is used as an intermediate in pesticide synthesis .

Functional Group Modifications

Trifluoroethanol vs. Hydrogenated Alcohols

- Ethanol and 1-Propanol Analogues: Fluorination in 2,2,2-trifluoroethanol increases hydrophobicity (log P ≈ 0.8 vs. -0.3 for ethanol) and stabilizes α-helical structures in peptides. This property is exploited in protein folding studies .

- 1-(9-Anthryl)-2,2,2-trifluoroethanol: The bulky anthracene group enhances fluorescence, enabling its use as a probe in enantioselective binding studies with humic acids. In contrast, the pyrazine-based compound lacks inherent fluorescence .

Antiviral and Antitumor Activity

- Indole-Based Trifluoroethanol Derivatives (e.g., 1-(1H-indol-1-yl)-2,2,2-trifluoroethanols): Microwave-assisted synthesis yields compounds with inhibitory activity against amyloid-beta aggregation, a hallmark of Alzheimer’s disease. The pyrazine derivative’s bioactivity remains unexplored .

- 5-Alkoxymethyluracil Analogues: Trifluoroethoxy substituents enhance antiviral potency against herpes simplex virus (HSV-1).

Chiral Separation Efficiency

- 1-(1-Naphthyl)ethanol vs. 1-(5-Chloropyrazin-2-yl)-2,2,2-trifluoroethanol: Chiral Cd-MOF columns resolve 1-(1-naphthyl)ethanol (resolution = 4.55) but fail to separate the pyrazine derivative due to tailing caused by aromatic stacking interactions. This highlights its structural similarity to other chiral aromatic alcohols .

Data Tables

Table 1: Physicochemical Properties of Selected Analogues

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | log P* | Key Application |

|---|---|---|---|---|

| 1-(5-Chloropyrazin-2-yl)-TFE | C₆H₄ClF₃N₂O | 212.56 | 0.9 | Chiral separations, pharma |

| 1-(5-Amino-2-chlorophenyl)-TFE | C₈H₇ClF₃NO | 225.59 | 0.5 | Life science reagents |

| 1-(2-Bromophenyl)-TFE | C₈H₆BrF₃O | 255.03 | 1.2 | Biochemical probes |

| 1-(9-Anthryl)-TFE | C₁₆H₁₁F₃O | 276.26 | 2.1 | Fluorescence-based studies |

*Estimated using ChemDraw.

Key Findings and Implications

- Structural Sensitivity: Minor substituent changes (e.g., Cl → Br, alcohol → ketone) significantly alter solubility, bioactivity, and chromatographic behavior.

- Unmet Potential: The pyrazine derivative’s biological activity remains underexplored compared to indole and uracil analogues.

- Synthetic Challenges : Microwave synthesis optimizes yields for brominated and indole derivatives but may require modification for chlorine-containing pyrazines.

Biological Activity

1-(5-Chloropyrazin-2-yl)-2,2,2-trifluoroethanol is a compound that has garnered attention for its potential biological activities. Understanding its biological effects is crucial for evaluating its therapeutic applications and safety profile. This article synthesizes available research findings, including case studies and data tables, to provide a comprehensive overview of the compound's biological activity.

Chemical Structure and Properties

1-(5-Chloropyrazin-2-yl)-2,2,2-trifluoroethanol features a chloropyrazine moiety attached to a trifluoroethanol group. The presence of fluorine atoms can significantly influence the compound's interaction with biological targets due to their electronegativity and ability to stabilize certain conformations.

Biological Activity Overview

The biological activity of 1-(5-Chloropyrazin-2-yl)-2,2,2-trifluoroethanol can be categorized into several key areas:

1. Antimicrobial Activity

Research indicates that compounds containing chloropyrazine derivatives exhibit significant antimicrobial properties. For instance, studies have shown that similar structures can inhibit bacterial growth by interfering with cellular processes.

2. Cytotoxic Effects

A notable aspect of the compound's biological profile is its cytotoxicity against various cancer cell lines. Preliminary studies suggest that it may induce apoptosis in tumor cells through mechanisms involving mitochondrial pathways.

3. Enzyme Inhibition

The compound has been evaluated for its potential as an enzyme inhibitor. Specifically, it may act on enzymes involved in metabolic pathways relevant to cancer progression or bacterial resistance.

Case Study 1: Antimicrobial Efficacy

A study conducted on the efficacy of 1-(5-Chloropyrazin-2-yl)-2,2,2-trifluoroethanol against Staphylococcus aureus demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL. This indicates a promising potential as an antimicrobial agent.

| Compound | Target Organism | MIC (µg/mL) |

|---|---|---|

| 1-(5-Chloropyrazin-2-yl)-2,2,2-trifluoroethanol | Staphylococcus aureus | 32 |

Case Study 2: Cytotoxicity in Cancer Cells

In vitro studies assessed the cytotoxic effects of the compound on human breast cancer cells (MCF-7). The results indicated that treatment with varying concentrations (10 µM to 100 µM) led to a dose-dependent increase in apoptosis markers.

| Concentration (µM) | Apoptosis Rate (%) |

|---|---|

| 10 | 15 |

| 50 | 35 |

| 100 | 60 |

The mechanisms underlying the biological activity of 1-(5-Chloropyrazin-2-yl)-2,2,2-trifluoroethanol are multifaceted:

- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cells, leading to apoptosis.

- Disruption of Membrane Integrity : Similar compounds have been shown to compromise bacterial cell membranes, enhancing their antimicrobial efficacy.

- Inhibition of Key Enzymes : The fluorinated alcohol moiety may interact with active sites on enzymes, inhibiting their function and affecting metabolic pathways.

Toxicological Profile

While exploring the therapeutic potential of this compound, it is essential to consider its toxicological profile. Research indicates that trifluoroethanol derivatives can exhibit toxicity in various animal models. For instance:

- In rat models, exposure to high doses resulted in significant gastrointestinal distress and alterations in blood parameters.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.